Hippuryl-Arg

CAS No.: 744-46-7

Cat. No.: VC2313215

Molecular Formula: C15H21N5O4

Molecular Weight: 335.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 744-46-7 |

|---|---|

| Molecular Formula | C15H21N5O4 |

| Molecular Weight | 335.36 g/mol |

| IUPAC Name | 2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(23)24)20-12(21)9-19-13(22)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18) |

| Standard InChI Key | GFLCPYUSPYXNBV-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

| SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |

Introduction

Chemical Structure and Properties

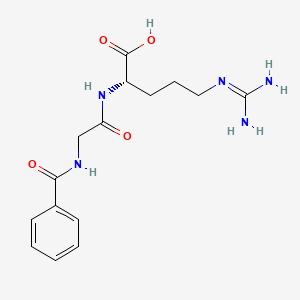

Hippuryl-Arg, also known by its systematic IUPAC name 2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid, possesses distinctive chemical properties that facilitate its role as an enzyme substrate. The compound is identified by CAS number 744-46-7 and has a defined molecular composition that enables its specific interactions with target enzymes.

The structure of Hippuryl-Arg consists of a hippuric acid moiety (benzoylglycine) connected via a peptide bond to an arginine residue. This configuration provides the recognition site necessary for interaction with carboxypeptidase B, which specifically cleaves at the carboxy-terminal end of basic amino acids like arginine.

Key Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid |

| CAS Number | 744-46-7 |

| Molecular Formula | C15H21N5O4 |

| Molecular Weight | 335.36 g/mol |

| Structure | Hippuric acid linked to L-arginine via peptide bond |

| Solubility | Typically soluble in aqueous solutions and DMSO |

The molecular structure includes a benzamide group, which contributes to the compound's UV absorbance properties, making it suitable for spectrophotometric detection in enzymatic assays. The guanidino group of the arginine residue provides the basic character that is recognized by carboxypeptidase B during the enzymatic reaction.

Synthesis Methods

The synthesis of Hippuryl-Arg typically involves peptide coupling reactions between protected precursors. Several methodologies have been developed to produce this compound with high purity and yield for research applications.

Standard Synthetic Route

The most common synthesis method involves the coupling of hippuric acid with L-arginine using peptide coupling reagents. This reaction typically proceeds through the following steps:

-

Protection of the functional groups in L-arginine to prevent unwanted side reactions

-

Activation of the carboxylic acid group in hippuric acid using coupling agents such as carbodiimides

-

Formation of the peptide bond between the activated hippuric acid and the protected L-arginine

-

Deprotection to yield the final Hippuryl-Arg compound

Industrial Production

In industrial settings, the synthesis of Hippuryl-Arg may employ immobilized enzyme technology to enhance efficiency and yield. For example, carboxypeptidase B can be immobilized on polyacrylamide-type bead supports, allowing for continuous production under optimized conditions . This approach offers advantages in terms of enzyme reusability and process control, making it suitable for larger-scale production.

Biological Activity and Mechanism of Action

Hippuryl-Arg functions primarily as a substrate for carboxypeptidase B (CPB), an enzyme that hydrolyzes peptide bonds at the carboxy-terminal end of proteins and peptides, specifically cleaving after basic amino acids like arginine and lysine.

Enzymatic Reaction

When Hippuryl-Arg interacts with carboxypeptidase B, the enzyme catalyzes the hydrolysis of the peptide bond between hippuric acid and L-arginine. This reaction can be represented as:

Hippuryl-Arg + H2O → Hippuric acid + L-Arginine

The enzyme's active site binds to the substrate, positioning it for nucleophilic attack by a water molecule, which leads to the cleavage of the peptide bond. This reaction releases hippuric acid, which can be detected and quantified through various analytical methods, allowing researchers to measure the activity of the enzyme .

Kinetics and Specificity

Carboxypeptidase B exhibits high specificity for substrates with basic amino acids at the C-terminus, making Hippuryl-Arg an ideal substrate for studying this enzyme. The kinetic parameters, such as Km (Michaelis constant) and Vmax (maximum reaction velocity), provide valuable information about the enzyme-substrate interaction and the efficiency of the catalytic process.

Research Applications

Hippuryl-Arg has found numerous applications in biochemical research, particularly in the study of enzyme activity and the development of analytical methods.

Enzyme Activity Assays

The primary use of Hippuryl-Arg is as a substrate in assays designed to measure the activity of carboxypeptidase B and related enzymes. These assays typically involve:

-

Incubation of the enzyme with Hippuryl-Arg under controlled conditions

-

Measurement of the hippuric acid released during the reaction

-

Calculation of enzyme activity based on the rate of product formation

This approach allows researchers to quantify enzyme activity in various biological samples, including serum, plasma, and tissue extracts. The results provide insights into the function of carboxypeptidases in different physiological states and disease conditions .

Investigation of Enzyme Inhibitors

Hippuryl-Arg is also used in screening assays to identify and characterize inhibitors of carboxypeptidase B. These studies contribute to the development of potential therapeutic agents targeting conditions associated with abnormal carboxypeptidase activity.

| Application | Methodology | Research Outcome |

|---|---|---|

| CPB Activity Measurement | Spectrophotometric detection of hippuric acid | Quantification of enzyme activity in biological samples |

| Inhibitor Screening | Competition assays with Hippuryl-Arg | Identification of potential therapeutic compounds |

| Enzyme Kinetics Studies | Varying substrate concentration with constant enzyme | Determination of Km and Vmax values |

| Disease Biomarker Research | Measurement of CPB activity in patient samples | Correlation with disease states and progression |

Clinical Significance

The measurement of carboxypeptidase activity using Hippuryl-Arg as a substrate has potential clinical applications in understanding various physiological and pathological conditions.

Inflammatory Conditions

Research has shown that carboxypeptidase B activity, as measured using Hippuryl-Arg, may be elevated in certain inflammatory conditions. For example, in a study investigating systemic inflammation induced by lipopolysaccharides (LPS), elevated levels of hippuric acid were observed in samples from LPS-treated subjects compared to controls, indicating an upregulation of CPB activity during inflammatory responses .

Comparison with Similar Compounds

Hippuryl-Arg is part of a family of synthetic substrates used in enzyme studies. Understanding its relationship to similar compounds helps contextualize its specific applications and advantages.

Comparative Analysis

Future Research Directions

The continued use of Hippuryl-Arg in biochemical research is likely to contribute to several emerging areas of investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume